

1H-Benzimidazole-2-methanol chemical properties and structure

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Compound of Interest

Compound Name: 1H-Benzimidazole-2-methanol

Cat. No.: B177598

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An In-depth Technical Guide to **1H-Benzimidazole-2-methanol**: Chemical Properties and Structure

Introduction

1H-Benzimidazole-2-methanol is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.^[1] The benzimidazole core is a recognized pharmacophore, a structural feature responsible for biological activity, making its derivatives a significant area of focus in medicinal chemistry and drug development.^{[1][2]} This compound and its derivatives have been investigated for various therapeutic properties, including antioxidant, antimicrobial, antifungal, antiviral, and anticancer activities.^{[1][2][3][4]} Its versatile chemical nature, featuring a reactive hydroxymethyl group and the benzimidazole ring system, allows for extensive functionalization to create novel drug candidates.^[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

1H-Benzimidazole-2-methanol is a white to off-white or light brown crystalline powder.^{[1][4][5]} It is characterized by a benzimidazole ring system with a methanol group attached at the 2-position.^[4]

Quantitative Chemical Data

Property	Value	Reference(s)
CAS Number	4856-97-7	[4][6]
Molecular Formula	C ₈ H ₈ N ₂ O	[4][7]
Molecular Weight	148.16 g/mol	[7]
Appearance	White to off-white crystalline powder	[4]
Melting Point	303°C (lit.)	[5]
Boiling Point	76°C / 21 mmHg (lit.)	[5]
Solubility	Slightly soluble in water	[4]

Structural Identifiers

Identifier	String	Reference(s)
SMILES	<chem>OCc1nc2ccccc2[nH]1</chem>	[7]
InChI	InChI=1S/C8H8N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)	[7]

Experimental Protocols

The synthesis and characterization of **1H-Benzimidazole-2-methanol** are critical for ensuring purity and confirming its structure for further research and development.

Synthesis Protocol: Condensation Reaction

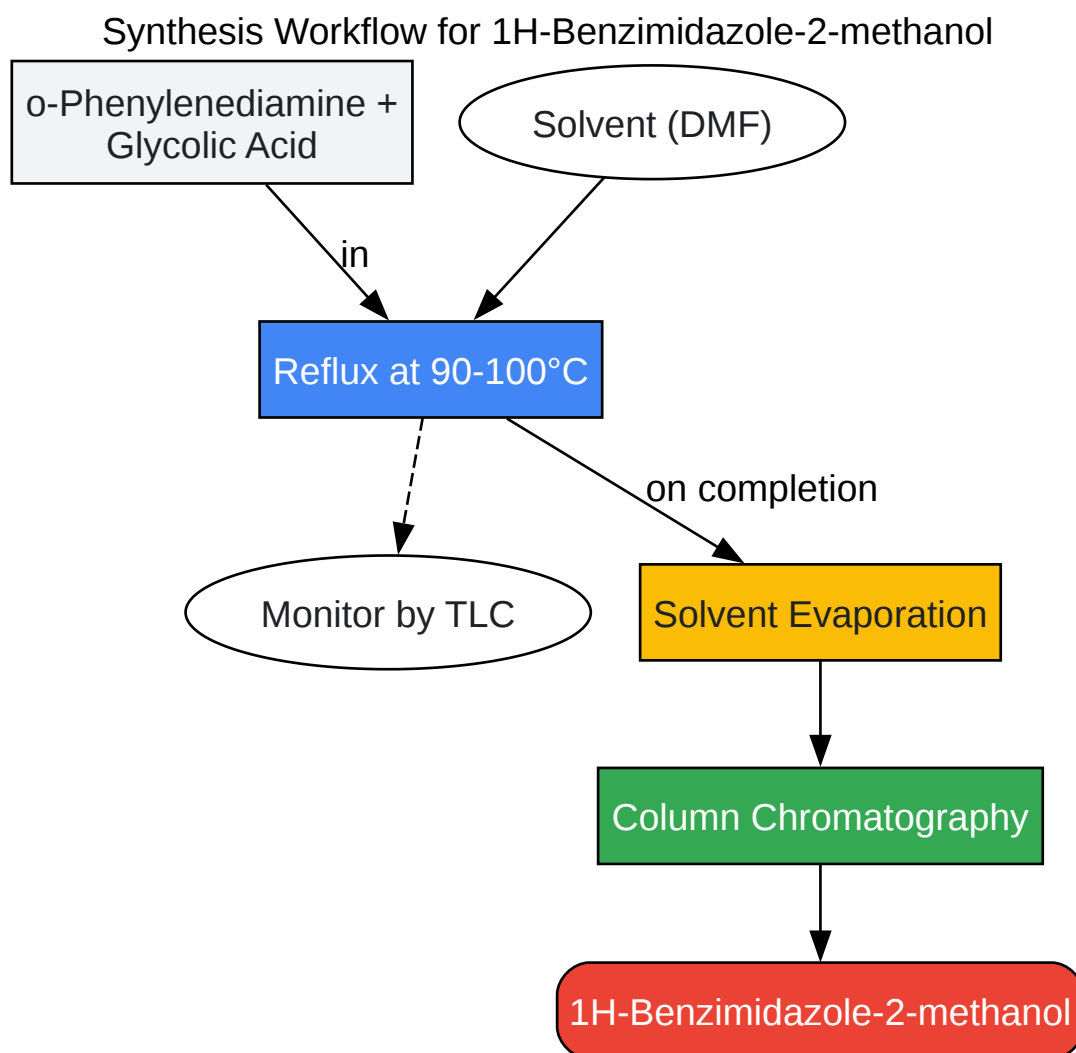
A common and effective method for synthesizing **1H-Benzimidazole-2-methanol** is through the condensation of an o-phenylenediamine with a carboxylic acid derivative, in this case, glycolic acid.[3] This method is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis.[8]

Materials:

- o-Phenylenediamine
- Glycolic acid
- Dimethylformamide (DMF) or a suitable solvent
- Reflux condenser and appropriate glassware
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- In a well-dried round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide (DMF).[3]
- Add glycolic acid to the solution.[3]
- Fit the flask with a reflux condenser and heat the mixture at 90°C-100°C.[3]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The spots can be visualized by spraying with p-anisaldehyde followed by heating.[3]
- Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.[3]
- Purify the crude product using column chromatography on silica gel to isolate the pure **1H-Benzimidazole-2-methanol**. [3]



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Synthesis Workflow Diagram

Characterization Protocols

To confirm the identity and purity of the synthesized compound, various spectroscopic methods are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protocol: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).^{[3][9]} Record the ^1H NMR and ^{13}C NMR spectra using a spectrometer (e.g., 400 MHz).^[3]

- Expected ^1H NMR Signals: The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, a signal for the methylene ($-\text{CH}_2$) protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl ($-\text{OH}$) proton, and another broad singlet for the amine (N-H) proton of the imidazole ring.[10]
- Expected ^{13}C NMR Signals: The spectrum will display signals corresponding to the aromatic carbons and the methylene carbon.[9]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Protocol: Record the FT-IR spectrum of the sample, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. [3] The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.
- Expected Absorption Peaks:
 - A broad band in the region of $3400\text{-}3200\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations.[10]
 - Peaks around $3100\text{-}3000\text{ cm}^{-1}$ for aromatic C-H stretching.
 - A peak around 1620 cm^{-1} for the C=N stretching of the imidazole ring.[9]
 - Bands in the $1600\text{-}1450\text{ cm}^{-1}$ range for C=C stretching within the aromatic ring.

3. Mass Spectrometry (MS):

- Protocol: Analyze the sample using a mass spectrometer, often with an electron ionization (EI) source.[11]
- Expected Fragmentation: The mass spectrum of benzimidazole derivatives typically shows the molecular ion peak (M^+) as the base peak.[11] Common fragmentation patterns involve the loss of small molecules like HCN from the imidazole ring.[11] For **1H-Benzimidazole-2-methanol**, fragmentation would likely involve the loss of the hydroxymethyl group or water.

Biological Activity and Potential Applications

While **1H-Benzimidazole-2-methanol** itself exhibits mild antioxidant activity, its primary importance lies in its role as a versatile intermediate for synthesizing more potent therapeutic

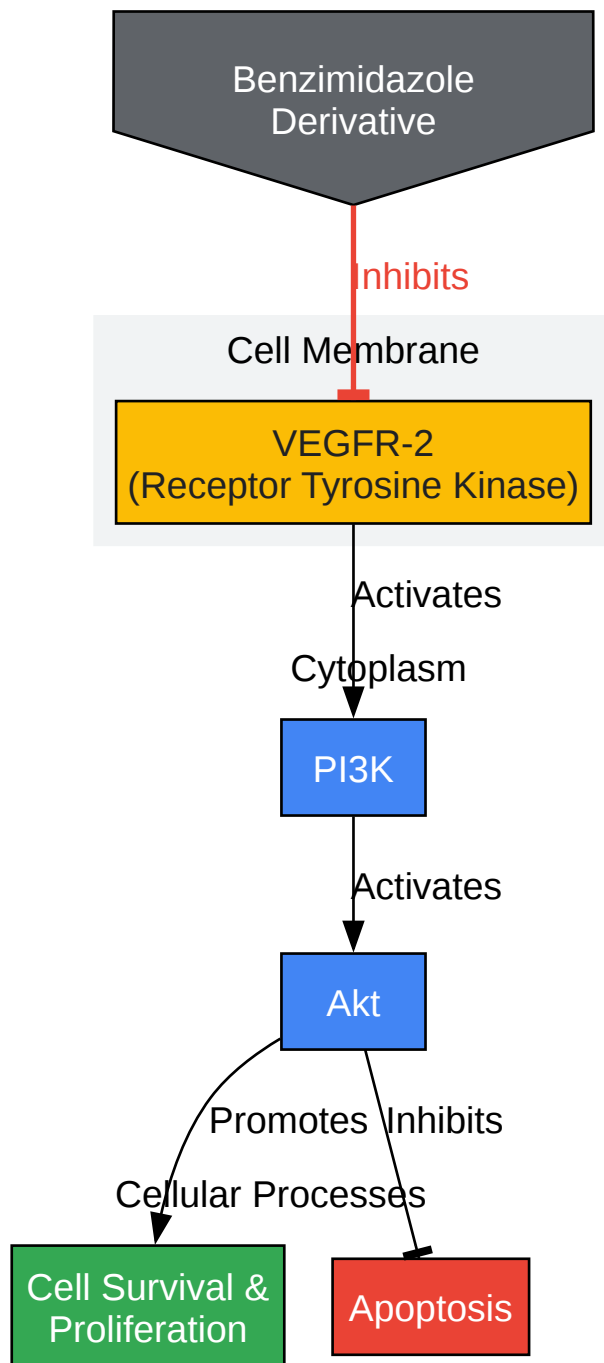
agents.^{[2][3]} The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs.^{[12][13]}

- **Anticancer Activity:** Derivatives have been extensively studied as anticancer agents that can inhibit various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other protein kinases.^{[12][13]} Inhibition of these pathways can disrupt tumor growth, angiogenesis, and metastasis. Some benzimidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by triggering mitochondrial dysfunction.^[13]
- **Antihypertensive Activity:** The structure is analogous to key intermediates used in the synthesis of "sartans" (e.g., Candesartan, Telmisartan), which are Angiotensin II receptor antagonists used to treat hypertension.^[12]
- **Antimicrobial and Antiviral Activity:** The benzimidazole core is present in various compounds with demonstrated activity against different microbes and viruses.^{[2][4]}

Hypothetical Signaling Pathway Inhibition

Many benzimidazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2. This inhibition blocks downstream pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis in cancer cells.

Hypothetical Signaling Pathway Inhibition

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Hypothetical Inhibition of a Pro-Survival Pathway

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